molecular formula C12H24N2O2 B1277555 Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 473838-65-2

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B1277555
CAS No.: 473838-65-2
M. Wt: 228.33 g/mol
InChI Key: MNJCZOJFFXXZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCZOJFFXXZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436323
Record name TERT-BUTYL 4-AMINO-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473838-65-2
Record name TERT-BUTYL 4-AMINO-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Preparation: 2,2-Dimethylpiperazine Synthesis

A critical precursor in the synthesis is 2,2-dimethylpiperazine, which can be prepared via several industrially relevant methods:

Method A: Chlorination and Cyclization Route

  • Step 1: Isobutyraldehyde is chlorinated using sulfuryl chloride in the absence of solvent, producing 2-chloro-2-methylpropanal. This reaction liberates gaseous by-products sulfur dioxide and hydrogen chloride.
  • Step 2: The chlorinated aldehyde is reacted with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) at elevated temperature, yielding 6,6-dimethyl-1,2,3,6-tetrahydropyrazine as an intermediate.
  • Step 3: Catalytic hydrogenation of this intermediate using palladium on carbon (Pd/C) in methanol produces 2,2-dimethylpiperazine.
  • Step 4 (optional): Purification by distillation or salt formation (e.g., tartrate salts) to improve product quality.

This method avoids the use of bromine, which is toxic and difficult to handle, and allows for industrial scalability with manageable by-products and solvent use.

Method B: Bromination and Hydrogenation Route

  • Bromination of isobutyraldehyde with bromine in dioxane to form 2-bromoisobutyraldehyde.
  • Reaction with ethylenediamine in toluene at low temperature followed by reflux to form 6,6-dimethyl-1,2,5,6-tetrahydropyrazine.
  • Hydrogenation over Pd/C to yield 2,2-dimethylpiperazine.

This older method involves toxic bromine and multiple distillation and extraction steps, making it less favorable for large-scale synthesis.

Conversion to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

The transformation from 2,2-dimethylpiperazine to the target compound involves carbamate formation:

  • Carbamate Protection: Reaction of 2,2-dimethylpiperazine with di-tert-butyl dicarbonate (Boc2O) introduces the tert-butyl carbamate protecting group at the piperidine nitrogen, yielding tert-butyl-3,3-dimethylpiperazine-1-carboxylate.
  • Salt Formation: The carbamate can be converted into salts such as hemi-DL-tartrate to improve crystallinity and handling.

This step is typically conducted under mild conditions, often in organic solvents compatible with Boc chemistry, and may be followed by purification steps to isolate the pure protected amine.

Detailed Data Table: Stock Solution Preparation of (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 4.3796 0.8759 0.438
5 21.8981 4.3796 2.1898
10 43.7963 8.7593 4.3796

Note: This table is based on molecular weight and solubility data for preparation of stock solutions for research use.

Research Findings and Industrial Considerations

  • The chlorination-cyclization-hydrogenation route (Method A) provides a novel, industrially applicable process with fewer hazardous reagents and better scalability compared to bromination routes.
  • The use of sulfuryl chloride as a chlorinating agent avoids toxic bromine, and the process is amenable to continuous flow or batch scaling.
  • Catalytic hydrogenation with Pd/C is efficient and can be optimized by solvent choice and catalyst loading; addition of methanol improves catalyst efficiency.
  • The formation of carbamate derivatives using di-tert-butyl dicarbonate is a well-established method to protect amines for further synthetic transformations.
  • Salt formation (e.g., hemi-DL-tartrate) enhances the physical properties of the compound for handling and purification.

Summary of Preparation Steps

Step Description Conditions/Notes
1 Chlorination of isobutyraldehyde with sulfuryl chloride Solvent-free, release of SO2 and HCl gases
2 Reaction of 2-chloro-2-methylpropanal with ethylenediamine THF solvent, heated (55-66°C)
3 Catalytic hydrogenation of intermediate to 2,2-dimethylpiperazine Pd/C catalyst, methanol solvent, hydrogen atmosphere
4 Optional distillation/purification To isolate pure 2,2-dimethylpiperazine
5 Carbamate formation with di-tert-butyl dicarbonate Mild conditions, organic solvents
6 Salt formation (e.g., hemi-DL-tartrate) Improves crystallinity and handling

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The carboxylate ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like tetrahydrofuran.

Major Products

    Substitution Reactions: Products include various substituted piperidine derivatives.

    Oxidation Reactions: Products include oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has a molecular formula of C12H24N2O2C_{12}H_{24}N_{2}O_{2} and a molecular weight of approximately 228.33 g/mol. The compound features a tert-butyl group attached to a piperidine ring, which contributes to its distinctive chemical reactivity and biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key findings include:

  • Neurological Disorders : Studies suggest that this compound may have applications in treating neurological disorders by modulating receptor activity involved in neurotransmission.
  • Cytotoxicity : Certain derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in oncology .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of autoimmune diseases like lupus .

Therapeutic Potential

Several studies have explored the therapeutic potential of this compound:

  • Study on Neurological Effects : In a study involving animal models of neurological disorders, compounds similar to this compound showed promise in reducing symptoms associated with neurotransmitter imbalances .
  • Cancer Research : A recent investigation into the anticancer properties of derivatives revealed significant cytotoxicity against hypopharyngeal cancer cell lines, suggesting that modifications to the structure could enhance efficacy against various cancers .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the carboxylate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • CAS Numbers :
    • Racemic mixture: 473838-65-2
    • (4S)-enantiomer: 1357600-60-2
    • (R)-enantiomer: 1357600-61-3

Structural Features :

  • A piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at position 1, an amino group at position 4, and two methyl groups at position 2.
  • Stereochemical variants exist, including (4S)-, (R)-, and (S)-configurations, which influence biological activity and synthetic utility .

Physical Properties :

  • Appearance : Light yellow solid .
  • Solubility: Soluble in ethers, alcohols, and organic solvents (similar to analogs like tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate) .
Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
This compound (Target Compound) 4-NH₂, 3,3-(CH₃)₂, Boc-protected 228.33 Steric bulk from methyl groups; chiral variants available. Drug intermediates, peptide synthesis.
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate 4-NH₂, 3,3-F₂, Boc-protected 235.24 Electron-withdrawing fluorine atoms enhance metabolic stability. Fluorinated drug candidates (e.g., CNS agents).
tert-Butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate 4-OH, 3,3-(CH₃)₂, Boc-protected 229.32 Hydroxyl group introduces polarity; solid at room temperature. Chiral building blocks for antibiotics or antivirals.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate 4-NH₂, 4-CH₂NH₂, Boc-protected 229.32 Dual amino groups increase basicity and salt-forming potential. Polyamine-based therapeutics (e.g., kinase inhibitors).
tert-Butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate 4-(Dioxane-carbonyl), Boc-protected 368.37 Bulky dioxane moiety creates steric hindrance. Specialty intermediates for macrocyclic compounds.
Key Comparative Insights:

Steric and Electronic Effects: The methyl groups in the target compound provide steric hindrance, favoring rigid conformations in drug-receptor interactions. In contrast, fluorine substituents (e.g., in the difluoro analog) increase electronegativity, improving metabolic stability . The hydroxyl group in tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate enhances solubility but may limit blood-brain barrier penetration compared to the amino group in the target compound .

Synthetic Utility: The Boc group in all listed compounds enables facile deprotection for downstream functionalization. However, the dual amino groups in tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate allow for multi-step derivatization, such as crosslinking or chelation . The dioxane-carbonyl derivative () is less versatile due to its steric bulk, limiting its use in small-molecule drug synthesis .

Biological Relevance :

  • Chiral variants (e.g., (4S)- or (R)-enantiomers) of the target compound are critical for enantioselective binding to biological targets, such as enzymes or GPCRs .
  • The difluoro analog () may exhibit improved pharmacokinetics in vivo due to fluorine’s resistance to oxidative metabolism .

Biological Activity

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (TBDMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

TBDMP is characterized by its piperidine ring structure, which is substituted with an amino group and a tert-butyl ester. Its molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, with a molecular weight of approximately 228.33 g/mol. The structural features of TBDMP contribute to its reactivity and interactions with biological targets.

The biological activity of TBDMP primarily involves its interaction with specific receptors and enzymes in various biological pathways. The mechanism can be summarized as follows:

  • Binding Affinity : TBDMP exhibits binding affinity to several receptors, including the histamine H3 receptor, which is implicated in neurological functions and disorders .
  • Ion Channel Modulation : Research indicates that TBDMP may influence small-conductance Ca²⁺-activated K⁺ channels, providing insights into its role in pharmacology related to ion channels.
  • Therapeutic Potential : Its modulation of receptor activity suggests applications in treating neurological disorders and conditions where receptor activity modulation is beneficial.

1. Neurological Effects

TBDMP has been studied for its potential neuroprotective effects. It has shown promise in reducing inflammation and oxidative stress in astrocytes, which are critical in neurodegenerative diseases .

2. Anticancer Activity

Recent studies have explored the anticancer properties of TBDMP derivatives. For instance, certain derivatives demonstrated cytotoxicity against hypopharyngeal tumor cells, indicating potential for cancer therapy .

3. Anticonvulsant Properties

In preclinical models, TBDMP derivatives exhibited anticonvulsant activity, particularly in the maximal electroshock-induced seizure (MES) model in mice. This suggests a possible role in treating epilepsy or seizure disorders .

Data Table: Biological Activities of TBDMP Derivatives

Activity TypeDescriptionReference
NeuroprotectionReduces inflammation and oxidative stress in astrocytes
AnticancerCytotoxic effects on hypopharyngeal tumor cells
AnticonvulsantReduces seizures in animal models
Receptor BindingAffinity for histamine H3 receptor

Case Study 1: Neuroprotective Effects

A study investigated the effects of TBDMP on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that TBDMP reduced TNF-α levels and free radical production, suggesting a protective mechanism against neuroinflammation associated with Alzheimer's disease .

Case Study 2: Anticancer Activity

In a comparative study on the cytotoxicity of TBDMP derivatives against various cancer cell lines, one derivative showed enhanced apoptosis induction compared to standard treatments like bleomycin. This highlights the potential for developing novel anticancer agents based on TBDMP's structure .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of a piperidine core. For example, cyclopropylamine and thiocyanate can form a triazole intermediate, which is subsequently functionalized with tert-butyl carbamate under basic conditions . Key factors affecting yield include:
  • Reagent selection : Use of reducing agents (e.g., LiAlH₄) for selective amination .
  • Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during carbamate protection .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, 99 ppm for quaternary C) and piperidine protons (δ 3.0–4.0 ppm for N–CH₂) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the tert-butoxycarbonyl group) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental NMR data and predicted spectra for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from stereochemical complexity or solvent effects. Strategies include:
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts .
  • Deuteration studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate exchange broadening in amine protons .
  • Variable-temperature NMR : Resolve dynamic effects caused by hindered rotation of the tert-butyl group .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : By-product formation (e.g., over-alkylation or oxidation) is mitigated by:
  • Catalytic additives : Use of triethylamine to scavenge acids and prevent undesired protonation .
  • Stepwise protection : Sequential introduction of the tert-butyl carbamate and dimethyl groups to avoid steric clashes .
  • Purification techniques : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. What chromatographic techniques are effective for purifying this compound, and how do solvent systems influence separation?

  • Methodological Answer :
  • Flash chromatography : Ideal for lab-scale purification; use silica gel (230–400 mesh) and a hexane/ethyl acetate gradient (5–30% ethyl acetate) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .
  • Solvent selection : Non-polar solvents enhance retention of the hydrophobic tert-butyl group, while polar modifiers improve peak symmetry .

Data Analysis and Structural Elucidation

Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software :
  • Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures.
  • Data collection : High-resolution (≤1.0 Å) datasets ensure accurate refinement of chiral centers.
  • SHELXL refinement : Constraints for tert-butyl group rigidity and hydrogen-bonding networks between amine and carboxylate groups .

Q. What analytical approaches address conflicting solubility or stability data reported in literature?

  • Methodological Answer : Contradictions arise from solvent purity or storage conditions. Standardize protocols by:
  • Solvent pre-saturation : Pre-equilibrate solvents with the compound to avoid supersaturation .
  • Stability assays : Monitor degradation via LC-MS under varying pH (4–10) and temperature (4–25°C) .
  • Control experiments : Compare results with structurally similar tert-butyl piperidine derivatives (e.g., tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate) .

Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While toxicity data are limited, general precautions include:
  • Personal protective equipment (PPE) : Fire-resistant lab coats, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.